SU9516 (3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one) is a synthetic, three-substituted indolinone compound that functions as a cyclin-dependent kinase (CDK) inhibitor, exhibiting selectivity for CDK2. [] [] It serves as a valuable tool in scientific research for investigating the roles of CDK2 and associated pathways in various cellular processes, including cell cycle regulation, apoptosis, and tumorigenesis.
While specific details about the synthesis of SU9516 are limited in the provided papers, it's a synthetic compound, implying a multi-step process involving chemical reactions to assemble its molecular structure. [] Further research into chemical literature and patents would be required to obtain a detailed synthesis protocol.
SU9516 primarily acts by inhibiting CDK2 activity, a key regulator of cell cycle progression. [] [] This inhibition leads to a decrease in retinoblastoma protein (pRb) phosphorylation, disrupting the cell cycle and inducing cell cycle arrest in the G0-G1 or G2-M phase. [] Furthermore, SU9516 downregulates Mcl-1, an anti-apoptotic protein, by inhibiting RNA polymerase II phosphorylation, contributing to apoptosis induction. [] SU9516's interaction with CDK2 involves polarization and dynamic hydrogen bonding effects within the ATP-binding pocket, contributing to its potency. [] Specifically, the Lys89 residue in CDK2 forms temporary hydrogen bonds with SU9516, a feature not observed in CDK4, explaining its selectivity for CDK2 over CDK4. []
Enhancing Chemosensitivity: SU9516 sensitizes various cancer cell lines to chemotherapeutic agents. For instance, it enhances the efficacy of Methotrexate (MTX) in human T-cell leukemia, human erythroleukemia, and colorectal cancer cells. [] [] [] This effect is attributed to the downregulation of dihydrofolate reductase (DHFR), a target of MTX, via CDK2 inhibition. [] Similarly, SU9516 increases the sensitivity of colorectal cancer cells to the BH3 mimetic ABT-737 by downregulating Mcl-1. [] It also enhances the effectiveness of 5-fluorouracil in colorectal cancer cells by suppressing thymidylate synthase expression. []
Targeting Cancer Stem Cells: SU9516 selectively targets CD44+/CD24−/Low stem-like subpopulations in triple-negative breast cancer cells, leading to the restoration of chemosensitivity. [] This highlights its potential in targeting cancer stem cells, a subpopulation of cells responsible for tumor recurrence and drug resistance.
Inhibiting Centrosome Amplification: SU9516 suppresses Aurora-A kinase centrosomal localization, preventing centrosome amplification in breast cancer cells. [] Centrosome amplification is a hallmark of chromosomal instability, a driver of tumorigenesis.
Investigating EMT and Metastasis: SU9516 exhibits epithelial-mesenchymal transition (EMT) inhibitory activity in lung cancer cells. [] EMT is a crucial process in cancer metastasis, and SU9516's ability to inhibit this process suggests its potential as an anti-metastatic agent.
Demyelination Research: SU9516, in combination with other small molecules, has been shown to rescue demyelination in a cuprizone-induced mouse model, suggesting its potential application in demyelinating diseases such as multiple sclerosis. []
Studying Protein Phosphorylation: SU9516 has been used to study the phosphorylation of the T-cell protein tyrosine phosphatase (TCPTP) by CDKs during mitosis. [] This highlights its utility as a tool for dissecting cell cycle-dependent protein phosphorylation events.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6